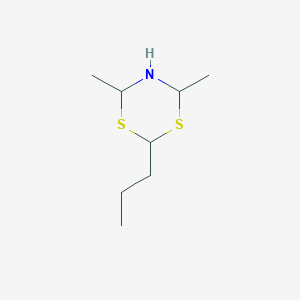

4,6-Dimethyl-2-propyl-1,3,5-dithiazinane

Description

Contextualization within 1,3,5-Dithiazinane Framework

The compound 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane belongs to the family of 1,3,5-dithiazinanes. These are saturated six-membered heterocyclic compounds containing one nitrogen and two sulfur atoms at positions 1, 3, and 5 of the ring.

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic chemistry. troindia.in Those incorporating both sulfur (S) and nitrogen (N) atoms, known as S,N-heterocycles, are a particularly important class due to their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of both sulfur and nitrogen atoms imparts unique electronic and conformational properties to these molecules, influencing their reactivity and biological activity.

The history of heterocyclic chemistry dates back to the 19th century. While a detailed historical timeline for the specific discovery of the 1,3,5-dithiazinane ring system is not extensively documented in readily available literature, the synthesis of related S,N-heterocycles has been an area of ongoing research. A significant method for the synthesis of 1,3,5-dithiazinanes is the multicomponent cyclothiomethylation of amines with aldehydes and hydrogen sulfide (B99878) or its salts. This approach aligns with the principles of green chemistry and has been a key development in making these compounds more accessible for study and application.

Structural Characteristics of Substituted 1,3,5-Dithiazinanes

The 1,3,5-dithiazinane ring, like cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. In substituted 1,3,5-dithiazinanes, the substituents can occupy either axial or equatorial positions. X-ray diffraction and NMR spectroscopy studies on various 1,3,5-dithiazinane derivatives have shown that substituents on the nitrogen atom often prefer the axial position, despite potential steric hindrance. This is a notable difference from many substituted cyclohexanes where bulky groups typically favor the equatorial position to avoid 1,3-diaxial interactions.

Research Trajectory and Emerging Significance of this compound

Based on available literature, research specifically focused on this compound is exceptionally limited. Its primary documented application is as a synthetic flavoring agent. While the broader class of 1,3,5-dithiazinanes has been investigated for various applications, including as ligands for coordination compounds, there is no evidence to suggest a significant or emerging research trajectory for this particular substituted derivative in academia or industry beyond its use in the flavor sector. One database notes that "very few articles have been published on Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine". researchgate.net

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound, compiled from various chemical databases.

| Property | Value |

| Molecular Formula | C₈H₁₇NS₂ |

| Molecular Weight | 191.36 g/mol |

| CAS Number | 104691-38-5 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Water Solubility | 4186 mg/L @ 25 °C (estimated) |

| LogP | Not available |

Interactive Data Table: Synonyms and Identifiers

| Identifier Type | Identifier |

| Synonym | 4,6-dimethyl-2-propyl-5,6-dihydro-4H-1,3,5-dithiazine |

| Synonym | 4H-1,3,5-dithiazine, dihydro-4,6-dimethyl-2-propyl- |

Structure

3D Structure

Properties

CAS No. |

104691-38-5 |

|---|---|

Molecular Formula |

C8H17NS2 |

Molecular Weight |

191.4 g/mol |

IUPAC Name |

4,6-dimethyl-2-propyl-1,3,5-dithiazinane |

InChI |

InChI=1S/C8H17NS2/c1-4-5-8-10-6(2)9-7(3)11-8/h6-9H,4-5H2,1-3H3 |

InChI Key |

BLPPMRPCYSNRGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1SC(NC(S1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,6 Dimethyl 2 Propyl 1,3,5 Dithiazinane

Multicomponent Cyclothiomethylation Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient strategy for the synthesis of complex molecules like 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane.

Condensation Reactions Involving Amines, Aldehydes, and Sulfur Sources

The formation of the 1,3,5-dithiazinane ring is classically achieved through the condensation of an amine, an aldehyde, and a source of sulfur. For the specific synthesis of this compound, this would involve the reaction of ammonia (B1221849) (as the amine component), a mixture of acetaldehyde (B116499) and butyraldehyde (B50154) (as the aldehyde components to yield the 4,6-dimethyl and 2-propyl substituents, respectively), and a sulfur source such as hydrogen sulfide (B99878) or its salts.

This reaction proceeds through a probable mechanism involving the initial formation of imines from the aldehydes and ammonia, followed by the nucleophilic addition of the sulfur species to form thiohemiaminals and subsequent cyclization and dehydration to yield the final dithiazinane ring.

Table 1: Reactants in Multicomponent Synthesis

| Reactant | Role in Final Structure |

| Ammonia | Provides the nitrogen atom in the dithiazinane ring. |

| Acetaldehyde | Contributes to the 4- and 6-methyl substituents. |

| Butyraldehyde | Forms the 2-propyl substituent. |

| Hydrogen Sulfide | Provides the two sulfur atoms in the dithiazinane ring. |

Investigation of Reaction Kinetics and Thermodynamic Control

A detailed investigation into the reaction kinetics and thermodynamic control of the synthesis of this compound is crucial for optimizing the reaction conditions to favor the formation of the desired product over potential side products. Key parameters that would be investigated include temperature, pressure, and catalyst choice. Under kinetic control, the product that is formed fastest is the major product, whereas under thermodynamic control, the most stable product predominates. For the formation of a specific isomer of this compound, understanding these principles would allow for the selective synthesis of the desired stereoisomer.

Application of Green Chemistry Principles in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. In the context of this compound synthesis, this can be achieved through several avenues. The use of water as a solvent, where feasible, reduces the reliance on volatile organic compounds. Furthermore, employing catalytic methods can increase reaction efficiency and reduce waste. The development of solvent-free reaction conditions or the use of alternative energy sources such as microwave irradiation or ultrasound can also contribute to a more environmentally benign synthesis.

One-Pot Synthetic Pathways

One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages in terms of operational simplicity, reduced waste, and improved yields by avoiding lengthy separation and purification procedures of intermediates.

Domino and Cascade Reactions for Direct Dithiazinane Ring Formation

The direct formation of the this compound ring can be envisioned through a domino or cascade reaction sequence. Such a process would involve a series of intramolecular reactions that are triggered by a single event, leading to the formation of the heterocyclic ring in a highly efficient manner. While specific domino reactions for this particular dithiazinane are not extensively documented, the general principle would involve the careful design of a starting material that contains all the necessary functionalities to undergo a pre-programmed sequence of cyclization and condensation steps.

Optimization of Sequential Reactant Addition and Concentration Parameters

Table 2: Optimization Parameters in One-Pot Synthesis

| Parameter | Rationale for Optimization |

| Order of Reactant Addition | To control the formation of key intermediates and prevent side reactions. |

| Reactant Concentration | To influence reaction rates and equilibrium positions. |

| Temperature Profile | To manage reaction kinetics and selectivity at different stages of the one-pot process. |

| Catalyst Loading | To ensure efficient conversion without promoting undesired pathways. |

Derivatization and Functionalization Strategies

Further investigation into the derivatization and functionalization of this compound reveals a notable absence of specific research.

Detailed studies on the post-cyclization modification of the this compound core are not described in the available scientific literature. While the 1,3,5-dithiazinane ring possesses reactive sites, including the nitrogen atom and potentially the carbon atoms adjacent to the sulfur atoms, specific reactions to modify the core of this particular compound after its initial synthesis have not been reported. General strategies for the functionalization of related heterocyclic systems, such as N-alkylation or reactions at the carbon backbone, could theoretically be applied. However, without experimental data, any discussion of such modifications remains speculative for this specific molecule.

The following table summarizes the potential, yet unconfirmed, reactive sites for post-cyclization modification based on the general chemistry of related heterocycles:

| Reactive Site | Potential Reaction Type | Plausible Reagents | Expected Functional Group |

| Nitrogen (N-5) | N-Alkylation | Alkyl halides, Sulfates | N-Alkyl substituent |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl substituent | |

| Carbon (C-2, C-4, C-6) | Lithiation followed by electrophilic quench | n-BuLi, then electrophile | Varied substituents |

This table is illustrative of potential reactions and is not based on documented experimental results for this compound.

The stereochemistry of this compound is complex, with potential stereocenters at the C-2, C-4, and C-6 positions of the dithiazinane ring. The control of the relative and absolute stereochemistry during the synthesis of this molecule is a critical aspect for potential applications where specific isomers are required. However, there is a significant lack of published research on the stereoselective synthesis of this compound.

Information regarding the diastereomeric control during the cyclization reaction or subsequent stereoselective modifications is not available. The spatial arrangement of the methyl and propyl groups on the dithiazinane ring would be expected to influence the molecule's properties, yet methods to control this arrangement have not been detailed.

The potential stereoisomers of this compound are outlined in the table below:

| Stereocenter | Position | Substituent |

| C-2 | 2 | Propyl |

| C-4 | 4 | Methyl |

| C-6 | 6 | Methyl |

The lack of experimental data precludes a detailed discussion of preferred conformations or the outcomes of stereoselective synthetic routes.

Structural Elucidation and Stereochemical Investigations of 4,6 Dimethyl 2 Propyl 1,3,5 Dithiazinane

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4,6-dimethyl-2-propyl-1,3,5-dithiazinane, providing insights into its configuration and predominant conformation in solution. For a comprehensive understanding, both ¹H and ¹³C NMR data are essential.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the propyl and methyl groups, as well as the protons on the dithiazinane ring. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the chair conformation, which is typical for saturated six-membered heterocyclic rings. In a chair conformation, the substituents can be in either axial or equatorial positions, and the coupling constants between adjacent protons (J-values) can help distinguish between these arrangements.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the dithiazinane ring are influenced by the presence of the heteroatoms and the substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 4.2 - 4.4 | t | 6.5 |

| H-4, H-6 | 3.8 - 4.0 | m | - |

| N-H | 2.5 - 3.0 | br s | - |

| Propyl-CH₂ | 1.5 - 1.7 | m | - |

| Propyl-CH₂ | 1.3 - 1.5 | m | - |

| Propyl-CH₃ | 0.8 - 1.0 | t | 7.0 |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 70 - 75 |

| C-4, C-6 | 50 - 55 |

| Propyl-CH₂ | 35 - 40 |

| Propyl-CH₂ | 18 - 22 |

| Propyl-CH₃ | 13 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of this compound, which allows for the unambiguous determination of its elemental composition. The exact mass of this compound is 191.1013 g/mol , corresponding to the molecular formula C₈H₁₇NS₂.

In addition to providing the molecular weight, mass spectrometry, particularly with tandem MS/MS experiments, can elucidate the fragmentation pathways of the molecule. The fragmentation of 1,3,5-dithiazinanes is influenced by the presence of the heteroatoms, which can direct bond cleavages. Common fragmentation patterns for alkyl-substituted amines and thioethers involve alpha-cleavage, where the bond adjacent to the heteroatom is broken.

For this compound, fragmentation is likely to initiate at the C-S or C-N bonds. The propyl and methyl substituents can also be lost as neutral fragments. A plausible fragmentation pathway could involve the cleavage of the propyl group or the opening of the dithiazinane ring. While specific experimental fragmentation data for this compound is not available, a table of expected major fragments is provided below for illustrative purposes.

Table 3: Plausible HRMS Fragmentation Data for this compound

| m/z (calculated) | Proposed Fragment Ion |

|---|---|

| 191.1013 | [M]⁺ |

| 148.0591 | [M - C₃H₇]⁺ |

| 116.0333 | [M - C₃H₇ - S]⁺ |

| 88.0377 | [C₄H₁₀N]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, such as stretching and bending.

The IR and Raman spectra of this compound are expected to show characteristic bands for the C-H, N-H, C-N, and C-S bonds. The stretching vibrations of the C-H bonds in the alkyl groups will appear in the region of 2850-3000 cm⁻¹. The N-H stretching vibration is expected to be a broad band around 3300-3500 cm⁻¹. The C-N and C-S stretching vibrations will be found in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹ and 600-800 cm⁻¹, respectively. The vibrations of the dithiazinane ring itself will also give rise to a series of characteristic bands.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with experimental data to aid in the assignment of the observed bands.

Table 4: Expected Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3300 - 3500 |

| C-H stretch (alkyl) | 2850 - 3000 |

| C-N stretch | 1000 - 1300 |

| C-S stretch | 600 - 800 |

| CH₂ bend | 1450 - 1470 |

Conformational Analysis and Dynamic Behavior

Theoretical and Computational Modeling of Ring Conformations (e.g., DFT Calculations)

Theoretical and computational methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for investigating the conformational landscape of this compound. These calculations can predict the relative energies of different possible conformations and provide detailed geometric parameters.

For the 1,3,5-dithiazinane ring, the chair conformation is generally the most stable. DFT calculations can be used to optimize the geometry of the chair conformation and to determine the preferred orientation (axial or equatorial) of the methyl and propyl substituents. The relative energies of the different stereoisomers (e.g., cis and trans isomers with respect to the methyl groups) can also be calculated to predict the most stable configuration. These computational studies are invaluable for interpreting experimental data and for understanding the factors that govern the shape and flexibility of the molecule.

Investigation of Ring Inversion Barriers and Fluxional Processes

The 1,3,5-dithiazinane ring is not static and can undergo conformational changes, most notably ring inversion, where one chair conformation converts to another. This process involves passing through higher-energy transition states, such as a boat or twist-boat conformation. The energy barrier to ring inversion is an important parameter that describes the flexibility of the ring.

Variable-temperature NMR spectroscopy is a key experimental technique for studying ring inversion. At low temperatures, the inversion process is slow on the NMR timescale, and separate signals for axial and equatorial protons may be observed. As the temperature is increased, the rate of inversion increases, leading to the coalescence of these signals. By analyzing the NMR spectra at different temperatures, the energy barrier for ring inversion can be determined.

For substituted 1,3,5-dithiazinanes, the size and nature of the substituents can influence the ring inversion barrier. Bulky substituents may raise the energy barrier, making the ring more rigid. While specific experimental values for this compound are not documented in the provided search results, the energy barrier for ring inversion in related six-membered heterocyclic systems is typically in the range of 10-15 kcal/mol.

Influence of Alkyl Substituents on Molecular Geometry and Preferred Conformations

The conformational analysis of the 1,3,5-dithiazinane ring is complex, influenced by the interplay of steric and electronic effects of its substituents. The six-membered ring, analogous to cyclohexane, is expected to adopt a chair conformation as its lowest energy state. However, the presence of one nitrogen and two sulfur atoms introduces asymmetry and different bond lengths (C-S, C-N) and angles compared to cyclohexane, leading to a distorted chair geometry.

For this compound, the alkyl groups at positions 2, 4, and 6 are the primary determinants of its conformational preferences. The methyl groups at C4 and C6 and the propyl group at C2 can exist in either axial or equatorial positions. Generally, due to steric hindrance, substituents on a six-membered ring preferentially occupy the more spacious equatorial positions to minimize 1,3-diaxial interactions.

This would suggest that the most stable conformer of this compound is the one where the 2-propyl, 4-methyl, and 6-methyl groups all assume equatorial orientations. The relative conformational energies of different stereoisomers (cis/trans relationships between the substituents) would depend on the balance of these steric interactions.

A comprehensive understanding would require detailed computational modeling (e.g., using Density Functional Theory, DFT) to calculate the potential energy surface and identify the global minimum energy conformation. Such studies would provide data on dihedral angles, bond lengths, and the energy differences between various chair, boat, and twist-boat conformations. However, specific computational studies on this compound are not currently available in published literature.

Table 1: Predicted Conformational Preferences of Substituents on the 1,3,5-Dithiazinane Ring

| Substituent Position | Predicted Preferred Orientation | Rationale |

| C2-propyl | Equatorial | Minimization of steric strain |

| C4-methyl | Equatorial | Minimization of steric strain |

| C6-methyl | Equatorial | Minimization of steric strain |

Note: This table is based on general principles of conformational analysis of heterocyclic systems and is not derived from specific experimental or computational data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. An X-ray crystallographic study of this compound would provide unambiguous information about its molecular structure in the solid phase. This would include:

Confirmation of the ring conformation: Determining whether the 1,3,5-dithiazinane ring adopts a chair, boat, or other conformation.

Precise bond lengths and angles: Providing accurate measurements of all interatomic distances and angles.

Stereochemistry: Unequivocally establishing the relative stereochemistry (cis/trans) of the methyl and propyl substituents.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. While crystal structures for some other substituted 1,3,5-dithiazinane derivatives have been reported, direct extrapolation of these findings to the title compound is not possible due to the specific influence of the 2-propyl, 4-methyl, and 6-methyl substituents on the crystal packing.

Table 2: Hypothetical X-ray Crystallography Data Table for this compound

| Parameter | Expected Data Type |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions (a, b, c, α, β, γ) | Å and ° |

| Volume (V) | ų |

| Z (molecules per unit cell) | Integer |

| Calculated density (ρ) | g/cm³ |

| Key bond lengths (e.g., C-S, C-N) | Å |

| Key bond angles (e.g., C-S-C, C-N-C) | ° |

| Torsion angles of the ring | ° |

Note: This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. The values are not actual experimental data.

Reaction Mechanisms and Chemical Reactivity of 4,6 Dimethyl 2 Propyl 1,3,5 Dithiazinane

Electrophilic and Nucleophilic Reactions

Information regarding the electrophilic and nucleophilic reactions of 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane is not present in the surveyed literature. General principles of organic chemistry suggest that the nitrogen and sulfur atoms could exhibit nucleophilic character, while the C-H bonds adjacent to the heteroatoms could be susceptible to electrophilic attack under certain conditions.

Oxidative Transformations and Their Products

No studies detailing the oxidative transformations of this compound were found. Oxidation of similar thioether and amine functionalities in other molecules typically involves reagents that can form sulfoxides, sulfones, or N-oxides, but the specific products and reaction conditions for the title compound have not been reported.

Reductive Pathways and Their Stereochemical Outcomes

There is no available research on the reductive pathways of this compound. Reduction of such a saturated heterocyclic system would likely require harsh conditions to achieve ring cleavage, but no specific methodologies or stereochemical outcomes have been documented.

Ring-Opening and Ring-Closing Transformations

While ring-opening reactions are known for the broader class of 1,3,5-dithiazinanes, particularly in the context of polymerization of derivatives like 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazinane, no specific studies on such transformations for this compound have been published. researchgate.net The mechanisms, conditions, and products of potential ring-opening or ring-closing (electrocyclic) reactions for this specific compound remain uninvestigated.

Mechanistic Studies of Dithiazinane Formation from Diverse Precursors

The formation of the 1,3,5-dithiazinane core typically involves the multicomponent condensation of an amine, an aldehyde, and a sulfur source like hydrogen sulfide (B99878). researchgate.net This general pathway is likely applicable to the synthesis of this compound from propionaldehyde, acetaldehyde (B116499) (as a source for the methyl groups), and ammonia (B1221849) with hydrogen sulfide. However, specific mechanistic studies, kinetic data, or detailed reaction pathways for the formation of this particular substituted dithiazinane are not available in the literature.

Computational Reaction Pathway Analysis

A search for computational studies, such as those using Density Functional Theory (DFT) to analyze reaction pathways, transition states, and energy profiles for this compound, yielded no results. While computational chemistry is a powerful tool for predicting reactivity, it has not yet been applied to the specific reactions of this compound in published research. nih.gov

Coordination Chemistry and Ligand Properties of 4,6 Dimethyl 2 Propyl 1,3,5 Dithiazinane

Dithiazinanes as Polydentate Ligands in Metal Complexation

The 1,3,5-dithiazinane ring system, characterized by two sulfur atoms and one nitrogen atom in a six-membered ring, possesses the potential for polydentate coordination to metal centers. The lone pairs of electrons on the sulfur and nitrogen atoms present potential donor sites for forming coordinate bonds. In principle, 1,3,5-dithiazinane derivatives could act as bidentate or even tridentate ligands, depending on the steric and electronic environment around the donor atoms and the nature of the metal ion.

Despite this theoretical potential, a detailed search of the scientific literature did not yield specific studies on 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane functioning as a polydentate ligand in metal complexation. Research on the coordination chemistry of other dithiazinane derivatives is also limited, preventing a direct comparison or inference of the coordination behavior of the specified compound.

Synthesis and Characterization of Metal-Dithiazinane Complexes

There are no available scientific reports detailing the synthesis of metal complexes involving this compound. Consequently, information regarding the characterization of such complexes, including spectroscopic data (e.g., NMR, IR, UV-Vis), X-ray crystallographic structures, and magnetic properties, is not present in the public domain. The lack of experimental data means that no data tables on bond lengths, bond angles, or other structural parameters can be provided.

Theoretical Studies of Metal-Ligand Interactions and Bonding Modes

A search for theoretical or computational studies on the interaction between this compound and metal ions did not yield any results. There are no published molecular modeling, density functional theory (DFT), or other computational chemistry studies that investigate the bonding modes, coordination energies, or electronic structure of potential metal complexes with this ligand. Therefore, a discussion of its preferred coordination geometries, the nature of the metal-ligand bond (e.g., covalent vs. electrostatic contributions), or its ligand field strength is not possible based on the current body of scientific literature.

Applications in Materials Science and Catalysis

Role as Precursors in the Synthesis of Functional Polymeric Materials

Currently, there is a notable lack of published research specifically detailing the use of 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane or other 1,3,5-dithiazinane derivatives as precursors in the synthesis of functional polymeric materials. The synthesis of functional polymers often involves post-polymerization modification, where a reactive polymer precursor is chemically altered to introduce specific functionalities. While various heterocyclic compounds are utilized in polymer chemistry, the application of the 1,3,5-dithiazinane ring system in this context remains an underexplored area of research.

The potential for these compounds to act as monomers or functional additives in polymerization reactions would depend on the presence of reactive functional groups attached to the dithiazinane ring. Future research could explore the synthesis of dithiazinane derivatives with polymerizable groups, which could then be incorporated into polymer chains to impart unique properties.

Exploration of Dithiazinane Derivatives in Heterogeneous and Homogeneous Catalysis

The exploration of 1,3,5-dithiazinane derivatives in the realm of catalysis is an emerging area of interest, primarily centered on their potential to act as polydentate ligands in the synthesis of coordination compounds. researchgate.netresearchgate.net The nitrogen and sulfur atoms within the dithiazinane ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows them to form stable complexes with transition metals, which are the cornerstone of many catalytic processes.

In homogeneous catalysis , soluble transition metal complexes are employed to catalyze reactions in the same phase as the reactants. wiley.com The catalytic activity and selectivity of these complexes are highly dependent on the nature of the ligands coordinated to the metal center. Dithiazinane derivatives, as ligands, could influence the electronic and steric environment of the metal, thereby tuning its catalytic properties for specific applications such as hydrogenation, oxidation, and carbon-carbon bond formation. nih.gov The polydentate nature of some dithiazinane derivatives could lead to the formation of highly stable chelate complexes, which are often desirable in catalysis to prevent ligand dissociation and deactivation of the catalyst.

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, often as a solid. Dithiazinane-metal complexes could potentially be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The design of such catalysts would involve functionalizing the dithiazinane ligand to enable covalent attachment to the support material.

While specific catalytic applications of this compound have not been reported, the structural features of the 1,3,5-dithiazinane scaffold suggest a promising avenue for the development of novel catalysts.

Table 1: Potential Coordination Modes of 1,3,5-Dithiazinane Ligands

| Coordination Atom | Type of Interaction | Potential Catalytic Relevance |

|---|---|---|

| Nitrogen | Lewis Base | Tuning electronic properties of the metal center |

| Sulfur | Lewis Base | Stabilizing metal complexes, potential for sulfur-based catalysis |

| Bidentate (N,S) | Chelation | Enhanced catalyst stability |

Development of Surface-Protective Coatings and Advanced Materials

The application of 1,3,5-dithiazinane derivatives in the development of surface-protective coatings is an area with some documented precedent. Specifically, certain dithiazine compounds have been investigated for their efficacy as corrosion inhibitors for metallic materials. For instance, 5-hydroxyethyl-hexahydro-1,3,5-dithiazine has been identified as a component in fluids used to inhibit corrosion. google.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. They often function by adsorbing onto the metal surface and forming a protective film.

While no specific studies on this compound as a corrosion inhibitor are currently available, its structural similarity to other effective dithiazine-based inhibitors suggests potential in this application. Further research would be necessary to evaluate its performance and mechanism of inhibition on different metals and in various corrosive environments.

The broader development of advanced materials incorporating the 1,3,5-dithiazinane moiety is a field that remains largely unexplored. The unique chemical and physical properties that this heterocyclic system could impart to materials warrant further investigation.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxyethyl-hexahydro-1,3,5-dithiazine |

Environmental and Industrial Relevance of Dithiazinane Chemistry

Utilization in Hydrogen Sulfide (B99878) Neutralization Technologies

Hydrogen sulfide (H₂S) is a toxic, corrosive, and flammable gas commonly found in natural gas and crude oil streams. Its removal, a process known as "gas sweetening" or "scavenging," is crucial for operational safety, environmental compliance, and asset integrity. Triazine-based compounds, particularly 1,3,5-tris(2-hydroxyethyl)-hexahydro-s-triazine (MEA-triazine), are widely used as H₂S scavengers in the oil and gas industry. onepetro.orgresearchgate.net

The neutralization technology is based on the chemical reaction between the triazine compound and H₂S. In this reaction, the triazine molecule reacts with hydrogen sulfide, leading to the substitution of the nitrogen atoms in the ring with sulfur atoms. One mole of a triazine compound can react with two moles of H₂S to produce a more stable, less corrosive compound known as a dithiazine. gate.energynih.gov The compound 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane is a representative of this class of reaction products.

The reaction mechanism involves a nucleophilic substitution where H₂S attacks the carbon atoms of the triazine ring, ultimately displacing two of the nitrogen-containing groups and incorporating two sulfur atoms to form the dithiazine ring structure. nih.govhw.ac.uk This process effectively sequesters the reactive and hazardous H₂S into a more benign chemical form. researchgate.net The resulting dithiazine compounds are a key component of the "spent scavenger" fluid. In some cases, these reaction products can polymerize and cause fouling in pipelines and processing equipment. onepetro.orghw.ac.uk

Anti-corrosion Applications of Dithiazinane-Derived Compounds on Metal Surfaces

The dithiazinane compounds formed during H₂S scavenging have found a secondary, highly valuable application as corrosion inhibitors, particularly for protecting metallic surfaces in acidic environments common in oil and gas wells. google.com Corrosion poses a significant threat to the integrity of infrastructure such as downhole tubulars, pipelines, and processing facilities. ijirset.com

The effectiveness of dithiazinane-derived compounds as corrosion inhibitors stems from their molecular structure. Like many organic inhibitors, these molecules contain heteroatoms—specifically nitrogen and sulfur—which have lone pairs of electrons. rasayanjournal.co.innih.gov These electron-rich centers allow the dithiazinane molecules to adsorb onto the surface of metals like mild steel. ijirset.comresearchgate.net

The mechanism of inhibition involves the formation of a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive agents in the surrounding environment (e.g., acid, water, H₂S, CO₂). researchcommons.org The adsorption can occur through two main processes:

Physisorption: Electrostatic attraction between the charged metal surface and the charged inhibitor molecule.

Chemisorption: The sharing of electrons between the heteroatoms of the dithiazinane and the vacant d-orbitals of the iron atoms on the metal surface, forming a more stable coordinate bond. mdpi.comnih.gov

Research on various thiazine, triazinane, and thiadiazole derivatives confirms their efficacy. rasayanjournal.co.innih.govjmaterenvironsci.com Studies show that the presence of these inhibitors in a corrosive medium significantly reduces the corrosion rate. Electrochemical measurements, such as potentiodynamic polarization, often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rasayanjournal.co.injmaterenvironsci.com The efficiency of these inhibitors typically increases with their concentration up to an optimal point. rasayanjournal.co.in

Table 1: Research Findings on Corrosion Inhibition by N,S-Heterocyclic Compounds

| Inhibitor Class | Metal | Corrosive Medium | Key Findings | Reference |

|---|---|---|---|---|

| Thiazine Derivatives | Mild Steel | 1M H₂SO₄ | Inhibition efficiency increases with concentration, reaching 99% at 0.5mM. Acts as a mixed-type inhibitor. | rasayanjournal.co.in |

| Dimeric 1,3,5-triazinane (B94176) Derivatives | Q235 Carbon Steel | 1.0 M HCl | Larger molecules occupy more surface area, yielding high inhibition efficiency (over 95%) at low concentrations. | nih.gov |

| Thiadiazole Derivatives | Mild Steel | Dilute HCl | Exhibited >90% inhibition efficiency at concentrations as low as 40 ppm. Polarization curves indicate a mixed-type inhibitor. | jmaterenvironsci.com |

| Dithiazine (from spent H₂S scavenger) | General Metallic Surfaces | Oil & Gas Well Environments | Spent fluid containing dithiazine can be introduced into wells to function as an effective corrosion inhibitor. | google.com |

Contribution to Flavor Chemistry and Mechanisms of Volatile Compound Formation in Food Systems

Beyond its industrial applications, this compound and its isomers are recognized as potent volatile flavor compounds, particularly contributing to the desirable aromas of cooked meats. thegoodscentscompany.com These compounds are part of a larger family of sulfur- and nitrogen-containing heterocyclic molecules that are crucial for creating savory, roasted, and meaty flavor profiles. nih.govscielo.br An isomer of the target compound, Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine, is noted for having cocoa, peanut, and roasted taste characteristics. hmdb.cafoodb.ca

These volatile compounds are not typically present in raw food but are formed during thermal processing through a complex network of chemical reactions. taylorfrancis.com The primary pathways for their formation in food systems like meat include:

The Maillard Reaction: A non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating. This reaction produces a cascade of intermediate products, including α-dicarbonyl compounds. nih.govnih.gov

Strecker Degradation: A subsequent reaction involving the α-dicarbonyls from the Maillard reaction and amino acids. This process is critical for forming Strecker aldehydes (key odorants) and α-aminoketones, which are precursors to many heterocyclic flavor compounds. nih.gov

Lipid Oxidation: The thermal degradation of fats produces a variety of carbonyl compounds, such as aldehydes and ketones. nih.govtandfonline.com

The formation of dithiazinanes specifically involves the interaction of these reaction products with sulfur sources, primarily from the degradation of sulfur-containing amino acids like cysteine and methionine. The key precursors for a dithiazinane are an aldehyde, ammonia (B1221849) (from amino acid degradation), and hydrogen sulfide (from cysteine degradation). These components can react to form the heterocyclic dithiazinane ring. For this compound, the precursors would be butanal (propyl group at C2), acetaldehyde (B116499) (methyl groups at C4 and C6), ammonia, and hydrogen sulfide.

Table 2: Related Dithiazinane Compounds and Their Flavor Profiles

| Compound Name | Reported Flavor/Odor Descriptors | Reference |

|---|---|---|

| Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine | Cocoa, peanut, roasted | hmdb.cafoodb.ca |

| 2,4,6-tris(2-methylpropyl)-1,3,5-dithiazinane ("Bacon Dithiazine") | Meaty, smoky, bacon, fatty, roasted, sulfurous | fragranceu.com |

| 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine (mixture) | Meaty, savory, nutty, roasted, beefy | thegoodscentscompany.com |

Occurrence and Detection in Complex Matrices

Identification in Natural Product Extracts

The identification of 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane in natural products has been primarily associated with specific botanical sources. Advanced analytical techniques have enabled the detection and characterization of this compound in complex plant matrices.

Isolation and Extraction Methodologies from Botanical Sources (e.g., Moringa oleifera and Acalypha wilkesiana)

The isolation of this compound from botanical sources such as Moringa oleifera involves various extraction techniques aimed at efficiently separating volatile and semi-volatile compounds from the plant matrix. The choice of extraction method and solvent is crucial for the successful isolation of this compound.

For Moringa oleifera, a variety of extraction methods have been employed to isolate its phytochemicals. These methods are designed to be efficient in extracting a wide range of bioactive compounds, including dithiazinanes.

Common Extraction Techniques for Moringa oleifera:

| Extraction Method | Description | Solvent Examples |

| Maceration | A simple technique involving soaking the plant material in a solvent for a specific period. | Ethanol (B145695), Methanol |

| Soxhlet Extraction | A continuous extraction method that uses a specialized apparatus to cycle a solvent through the plant material. | Ethanol, Hexane (B92381) |

| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency. | Ethanol, Methanol |

While numerous phytochemical studies have been conducted on Acalypha wilkesiana, identifying a range of compounds including tannins, flavonoids, and alkaloids, the presence of this compound has not been explicitly reported in the available scientific literature. jozacpublishers.comglobaljournals.orgjozacpublishers.comekb.egresearchgate.netjournalofscience.orgjofamericanscience.orgresearchgate.netresearchgate.net The extraction of compounds from Acalypha wilkesiana typically involves the use of solvents such as ethanol and hexane to obtain crude extracts which are then subjected to further analysis. jozacpublishers.comjozacpublishers.com

Chromatographic-Mass Spectrometric Detection Protocols (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the primary analytical technique for the identification and characterization of volatile and semi-volatile compounds like this compound in plant extracts. This method offers high sensitivity and specificity, allowing for the separation and identification of individual components within a complex mixture.

In the analysis of Moringa oleifera leaf extracts, GC-MS has been instrumental in identifying a diverse array of phytochemicals. The process involves injecting the volatile fraction of the extract into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. By comparing these mass spectra to established libraries, the identification of compounds such as this compound is achieved.

Similarly, GC-MS analysis of Acalypha wilkesiana extracts has revealed the presence of various bioactive compounds, including fatty acid esters, terpenoids, and other secondary metabolites. jozacpublishers.comresearchgate.net

Formation and Detection in Food Systems

The occurrence of this compound is not limited to natural plant sources; it can also be formed in food systems during processing, particularly through thermal reactions. Its presence can significantly impact the flavor and aroma profile of cooked foods.

Thermal and Enzymatic Pathways Leading to Dithiazinane Formation in Boiled Seafood

The formation of 1,3,5-dithiazinanes in boiled seafood is a result of complex chemical reactions involving precursors naturally present in the seafood matrix. The primary pathways implicated are the Maillard reaction and the thermal degradation of sulfur-containing amino acids. researchgate.netsandiego.edunih.govnih.govnih.govresearchgate.netresearchgate.net

The Maillard reaction, a non-enzymatic browning reaction, occurs between amino acids and reducing sugars at elevated temperatures. sandiego.edunih.govnih.govresearchgate.netresearchgate.net In the context of seafood, which is rich in free amino acids and contains reducing sugars, this reaction is a significant source of flavor compounds. nih.govmdpi.com The formation of 1,3,5-dithiazinanes through this pathway likely involves the interaction of hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and an aldehyde.

Plausible Formation Pathway of this compound in Seafood:

Generation of Precursors:

Hydrogen Sulfide (H₂S): Arises from the thermal degradation of sulfur-containing amino acids like cysteine. researchgate.net

Ammonia (NH₃): Generated from the deamination of amino acids during thermal processing. acs.org

Butanal: An aldehyde that can be formed from the Strecker degradation of amino acids such as leucine (B10760876) and isoleucine. mdpi.com

Reaction Cascade:

The reaction is thought to be initiated by the interaction of butanal with hydrogen sulfide and ammonia. This leads to the formation of a heterocyclic ring structure characteristic of 1,3,5-dithiazinanes. The methyl groups at the 4 and 6 positions are likely derived from the reaction of acetaldehyde (B116499), which is also a common product of the Maillard reaction.

Enzymatic pathways may also contribute to the formation of precursor molecules. Post-mortem enzymatic activity in seafood can lead to the breakdown of proteins and other macromolecules, increasing the pool of free amino acids and other reactive compounds available for subsequent thermal reactions. researchgate.net

Analytical Techniques for Trace Level Detection in Complex Food Matrices

The detection of this compound at trace levels in complex food matrices like seafood presents analytical challenges due to the intricate nature of the sample and the low concentration of the target analyte. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this purpose, often in conjunction with specialized sample preparation techniques to enhance sensitivity and selectivity. nih.govingenieria-analitica.comnih.govgcms.cz

Key Analytical Steps for Trace Detection:

Sample Preparation: The initial and most critical step is the extraction and concentration of volatile and semi-volatile compounds from the food matrix. Solid-Phase Microextraction (SPME) is a widely used technique for this purpose. nih.govresearchgate.net SPME involves exposing a coated fiber to the headspace of the sample or directly immersing it in the sample to adsorb the analytes. The adsorbed compounds are then thermally desorbed into the GC inlet for analysis.

Gas Chromatography (GC): The GC separates the complex mixture of volatile compounds based on their physicochemical properties. The choice of the GC column is important for achieving good resolution of the target analyte from other matrix components.

Mass Spectrometry (MS): The MS detector provides definitive identification of the compound based on its mass spectrum. For trace-level analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific ions characteristic of the target compound.

To further improve the selectivity for sulfur-containing compounds, GC can be coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD). ingenieria-analitica.comshimadzu.com These detectors respond specifically to sulfur atoms, reducing interference from non-sulfur-containing compounds and improving the signal-to-noise ratio for trace-level detection. ingenieria-analitica.com

Future Research Directions and Emerging Trends

Advanced Computational Design of Novel Dithiazinane Derivatives with Tailored Reactivity

The next frontier in the development of dithiazinane chemistry lies in the use of sophisticated computational modeling. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the physicochemical and reactive properties of yet-unsynthesized derivatives of 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane. researchgate.netmdpi.com By simulating the effects of various functional group substitutions on the dithiazinane ring, researchers can rationally design novel molecules with precisely tailored reactivity, stability, and electronic properties. researchgate.netmdpi.com This in silico approach significantly accelerates the discovery process, minimizing the trial-and-error of traditional laboratory synthesis and enabling the creation of compounds optimized for specific applications, such as catalysis or materials science. researchgate.net

| Hypothetical Derivative | Substituent Position | Target Property | Computational Method | Potential Application |

|---|---|---|---|---|

| N-nitro-4,6-dimethyl-2-propyl-1,3,5-dithiazinane | N-5 | Enhanced thermal stability | DFT, Bond Dissociation Energy Analysis | Energetic materials precursor |

| 5-(4-aminophenyl)-4,6-dimethyl-2-propyl-1,3,5-dithiazinane | N-5 | Increased coordinating ability | Molecular Electrostatic Potential (MEP) Mapping | Metal-organic frameworks |

| 4,6-bis(trifluoromethyl)-2-propyl-1,3,5-dithiazinane | C-4, C-6 | Modified lipophilicity and electronic profile | QSAR, HOMO-LUMO Gap Analysis | Agrochemicals, pharmaceuticals |

| 2-(perfluoropropyl)-4,6-dimethyl-1,3,5-dithiazinane | C-2 | Altered steric and electronic effects | DFT, Steric Mapping | Specialty polymers |

Integration of Dithiazinane Synthesis with Flow Chemistry and Continuous Processing

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. mtak.hubohrium.comnih.gov These methods offer significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety when handling reactive intermediates, improved scalability, and higher yields. mdpi.comacs.org Applying this paradigm to the synthesis of this compound and its derivatives could lead to more efficient, cost-effective, and environmentally sustainable manufacturing processes. mdpi.com The miniaturized nature of microreactors used in flow chemistry allows for excellent heat and mass transfer, which can be critical for controlling the complex cyclization reactions often involved in forming the dithiazinane ring. nih.gov

| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots | High surface-area-to-volume ratio, excellent control |

| Safety | Large volumes of hazardous materials | Small reaction volumes, enhanced containment |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending operation time |

| Reaction Time | Often hours to days | Seconds to minutes |

| Product Purity | Variable, may require extensive purification | Often higher due to precise control, reducing byproducts |

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The 1,3,5-dithiazinane scaffold, while known, remains underexplored in terms of its full reactive potential. Future research will likely focus on uncovering novel reactivity patterns beyond simple N-alkylation or substitution. researchgate.netresearchgate.net This could involve investigating transition-metal-catalyzed C-H functionalization at the methyl or propyl groups, allowing for the introduction of new functionalities without altering the core ring structure. Other avenues include exploring ring-opening reactions to generate unique linear sulfur-nitrogen compounds or formal [3+2] or [5+1] cycloaddition reactions to build more complex, fused heterocyclic systems. researchgate.net Such investigations could transform the this compound molecule from a simple heterocycle into a versatile synthetic building block. organic-chemistry.org

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome | Significance |

|---|---|---|---|

| C-H Activation/Functionalization | Palladium, Rhodium, or Iridium catalysts | Direct modification of alkyl side chains | Access to novel derivatives without de novo synthesis |

| Ring-Opening Metathesis | Grubbs or Schrock catalysts | Formation of linear thioaminals or related structures | New synthons for polymer and materials chemistry |

| Asymmetric Catalysis | Chiral Lewis acids or organocatalysts | Enantioselective synthesis of chiral dithiazinanes | Development of chiral ligands and auxiliaries |

| Photoredox Catalysis | Visible light photocatalysts (e.g., Ru, Ir complexes) | Radical-mediated transformations under mild conditions | Green chemistry approaches to functionalization |

Development of Supramolecular Assemblies Incorporating Dithiazinane Scaffolds

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Sulfur-containing heterocycles are of interest in this field due to the unique electronic and coordinating properties of the sulfur atom. nih.govresearchgate.netopenmedicinalchemistryjournal.com The this compound scaffold, with its combination of sulfur and nitrogen atoms, presents an intriguing building block (or "tecton") for the construction of complex supramolecular assemblies. Future work could explore the design of dithiazinane derivatives capable of self-assembling into structures like macrocycles, molecular cages, or coordination polymers. These ordered assemblies could find applications in host-guest chemistry, molecular sensing, or the development of novel functional materials. nih.gov

| Supramolecular Structure | Design Strategy | Key Interactions | Potential Application |

|---|---|---|---|

| Macrocycles | Linking two or more dithiazinane units via covalent spacers | Host-guest interactions, hydrogen bonding | Ion transport, molecular recognition |

| Coordination Polymers | Functionalizing with coordinating groups (e.g., pyridyl) to bind metal ions | Metal-ligand coordination bonds | Gas storage, catalysis, molecular magnets |

| Self-Assembled Monolayers (SAMs) | Modifying with thiol or silane (B1218182) groups for surface attachment | Van der Waals forces, S-Au bonds | Surface modification, molecular electronics |

| Molecular Cages | Multi-component assembly with complementary geometric linkers | Hydrogen bonding, π-π stacking | Drug delivery, encapsulation of guest molecules |

Q & A

Q. What are the primary synthetic routes for 4,6-dimethyl-2-propyl-1,3,5-dithiazinane, and how are yields optimized?

The compound can be synthesized via catalytic transamination of N-methyl-1,3,5-dithiazinane with aryl hydrazines or amines. For example, using 5 mol% CoCl₂ at 20°C for 3 hours achieves yields up to 78% . Non-catalytic methods (e.g., equimolar aniline reactions) yield <10%, highlighting the necessity of transition metal catalysts (Sm, Co) to activate N–H bonds and stabilize intermediates . Optimization involves adjusting catalyst loading, temperature, and reaction time.

Q. How is the structural confirmation of this compound performed?

Characterization relies on ¹H and ¹³C NMR spectroscopy : Key signals include singlets at δH 3.7 and 4.4 ppm (methylene protons) and aromatic resonances for substituted derivatives. GC-MS and FT-IR further validate molecular weight and functional groups, such as S–N–C vibrations . For natural isolates (e.g., in Moringa oleifera), GC-MS identifies trace amounts (0.1698%) in plant extracts .

Q. What are the challenges in isolating this compound from natural sources?

Natural extraction is limited by low abundance (e.g., 0.1698% in Moringa). Challenges include separating it from co-eluting metabolites and scaling up purification. Solid-phase extraction (SPE) and preparative HPLC are recommended, but synthetic routes remain more efficient for bulk quantities .

Advanced Research Questions

Q. What mechanistic insights explain the role of Sm/Co catalysts in transamination reactions?

Samarium and cobalt ions coordinate with nitrogen lone pairs in arylamines, activating N–H bonds and facilitating nucleophilic substitution. NMR studies show upfield shifts in amino proton signals, indicating metal-amine complexation. This stabilizes intermediates, enabling thermodynamically favorable substitution of the N-methyl group in dithiazinanes .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from inconsistent catalyst dispersion or side reactions (e.g., oligomerization). Statistical design of experiments (DoE) is critical: Parameters like catalyst type (Co > Sm for hydrazines), solvent polarity (CHCl₃ vs. DMAc), and stoichiometry should be systematically tested. Reaction monitoring via TLC or in-situ IR helps identify optimal termination points .

Q. What methodologies assess the compound’s efficacy as a corrosion inhibitor or antimicrobial agent?

- Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measure corrosion rates on carbon steel in acidic media. Derivatives with sulfur and nitrogen show >80% inhibition efficiency due to adsorption on metal surfaces .

- Antimicrobial activity : Disk diffusion assays against Staphylococcus epidermis and E. coli quantify inhibition zones. Synergistic effects with quaternary ammonium surfactants enhance biocidal activity .

Methodological Considerations

Q. What analytical techniques differentiate this compound from structurally similar dithiazinanes?

- High-resolution mass spectrometry (HR-MS) confirms molecular formula (C₈H₁₇NS₂).

- ²D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra, particularly for methyl and propyl substituents .

- X-ray crystallography provides unambiguous confirmation of regiochemistry in crystalline derivatives .

Q. How can computational modeling guide the design of dithiazinane derivatives with enhanced properties?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) correlating with corrosion inhibition or redox activity. Molecular docking simulations identify potential biological targets (e.g., bacterial enzymes) for antimicrobial optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.